1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Overview
Description
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is an ionic liquid with the molecular formula C8H13F3N2O3S and a molecular weight of 274.26 g/mol . This compound is known for its high thermal stability and low volatility, making it suitable for various applications in electrochemistry and other scientific fields .
Mechanism of Action
Target of Action
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is primarily used in electrochemistry . The primary targets of this compound are therefore electrochemical processes, where it acts as a solvent or electrolyte.
Mode of Action
The compound interacts with its targets by facilitating the movement of ions in electrochemical processes . This results in enhanced conductivity and improved efficiency of the electrochemical reactions.
Biochemical Pathways
As an ionic liquid, it is known to interact with various biochemical processes, particularly those involving ion transport and electrochemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a facilitator of electrochemical reactions. It enhances the efficiency of these reactions, leading to improved performance of electrochemical devices .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of this compound. For instance, high temperatures may lead to increased conductivity but can also lead to thermal decomposition . The compound’s stability and efficacy can also be affected by the presence of impurities such as water and other ions .
Preparation Methods
The synthesis of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-ethyl-2,3-dimethylimidazole with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications .
Chemical Reactions Analysis
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this reaction is less common.
Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: This compound has a similar structure but with a different substitution pattern on the imidazolium ring.
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Another similar compound with a longer alkyl chain, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAHVRVKBSHMJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049233 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-72-0 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of EDMICF3SO3 as the electrolyte affect the performance of polypyrrole-based linear actuators?
A1: The research by [Stojanović et al. (2023)][1] investigated the impact of different electrolytes, including EDMICF3SO3, on the actuation properties of polypyrrole (PPy) films. While EDMICF3SO3 did enable actuation in PPy-PEO films, it didn't outperform other electrolytes like TBAPF6. The study highlights that the interaction between the electrolyte and the PPy-PEO matrix is crucial for achieving desirable actuation characteristics like high strain, strain rate, and long-term stability.
Q2: The study mentions using propylene carbonate (PC) as a solvent for the electrolytes. What is the significance of this solvent choice in the context of PPy actuator performance?
A: Propylene carbonate (PC) is a common solvent used in electrochemical applications due to its high dielectric constant and good electrochemical stability []. In the context of PPy actuators, PC facilitates ionic conductivity within the polymer matrix, allowing for efficient charge transport during the oxidation and reduction processes that drive actuation []. The choice of solvent can significantly impact the performance of the actuator by influencing ion mobility, electrolyte stability, and overall device lifetime.
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